molecular formula C9H11BrN2O2 B2889855 Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate CAS No. 1565555-15-8

Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B2889855
CAS No.: 1565555-15-8
M. Wt: 259.103
InChI Key: ICTDPRYRBILQGD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a bromine atom at the 5-position and an amino group at the 2-position, connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propanoate ester group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands like Xantphos are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate is unique due to the presence of both the bromine atom and the propanoate ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDPRYRBILQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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